16-Hydroxyerythromycin

Description

Historical Context within Macrolide Antibiotic Discovery

The story of 16-Hydroxyerythromycin is intrinsically linked to the discovery and development of erythromycin (B1671065). Erythromycin, first isolated in 1952 from the soil bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus), marked a significant milestone in the golden age of antibiotics. scirp.orgnih.gov It provided a crucial alternative for treating infections caused by penicillin-resistant staphylococci. scirp.org

The biosynthesis of erythromycin is a complex enzymatic process. mdpi.com Key to this process are cytochrome P450 enzymes, particularly P450eryF, which catalyzes the hydroxylation of the macrolide precursor at specific positions. mdpi.comwikipedia.org The discovery and study of these biosynthetic pathways paved the way for understanding how structural modifications, such as hydroxylation, occur in nature. 16-Hydroxyerythromycin, also known as Erythromycin F, is recognized as an impurity or a minor analogue in the fermentation broth of erythromycin production. synzeal.com Its identification was a direct result of the intensive analytical efforts to characterize all the components of the erythromycin complex.

The initial focus of macrolide research was on overcoming the limitations of erythromycin, such as its instability in acidic environments and its relatively narrow spectrum of activity. scirp.org This led to the development of semi-synthetic derivatives like clarithromycin (B1669154) and azithromycin (B1666446). nih.gov The exploration of naturally occurring minor variants like 16-Hydroxyerythromycin provided valuable insights into structure-activity relationships, guiding the rational design of these improved second-generation macrolides.

Significance in Natural Product Chemistry and Drug Development

Natural products have historically served as a rich source of inspiration for drug discovery, providing complex and diverse chemical scaffolds. nih.govmdpi.com Macrolides, with their unique macrocyclic lactone ring, represent a prominent class of natural products that have been successfully developed into clinically important drugs. nih.gov The study of 16-Hydroxyerythromycin contributes significantly to this field in several ways.

Firstly, it exemplifies the principle of structural diversification in natural product biosynthesis. The enzymatic hydroxylation at the C-16 position demonstrates nature's ability to generate analogues with potentially altered biological properties. This understanding is crucial for harnessing biosynthetic pathways to produce novel compounds. Researchers have explored the substrate flexibility of enzymes like EryK, the C-12 hydroxylase from Saccharopolyspora erythraea, to generate new polyketide structures by introducing alternative substrates. nih.gov This highlights the potential for biocatalysis in creating libraries of macrolide derivatives.

Secondly, the presence of the additional hydroxyl group in 16-Hydroxyerythromycin offers a new site for chemical modification. This "handle" can be exploited by medicinal chemists to create semi-synthetic derivatives with improved pharmacokinetic or pharmacodynamic profiles. The development of new macrolide antibiotics often relies on such strategies to overcome existing resistance mechanisms. pnas.org While research has heavily focused on modifications at other positions of the erythromycin scaffold, the potential of the 16-hydroxyl group remains an area of interest for generating novel structures.

Finally, the detailed analysis of minor components like 16-Hydroxyerythromycin is critical for quality control in pharmaceutical production. Understanding the formation and biological activity of such impurities is essential to ensure the safety and efficacy of the final drug product.

Overview of Research Trajectories for Macrolide Derivatives

The research landscape for macrolide derivatives has evolved significantly since the discovery of erythromycin. The initial wave of research focused on semi-synthetic modifications to enhance acid stability and broaden the antibacterial spectrum, leading to the successful development of drugs like azithromycin and clarithromycin. scirp.org

A major and ongoing research trajectory is the quest to overcome antibiotic resistance. nih.gov This has driven the development of ketolides, a third generation of macrolides, which are designed to be effective against macrolide-resistant strains. nih.gov The design of these molecules often involves significant structural modifications to the macrolide core.

More recently, research has expanded into several new directions:

Total Synthesis: Advances in synthetic organic chemistry have enabled the total synthesis of complex macrolides, offering complete control over their structure and allowing for the creation of analogues that are inaccessible through semi-synthesis. pnas.org

Biosynthetic Engineering: With a deeper understanding of the genetic and enzymatic machinery behind macrolide production, researchers are now able to manipulate these pathways to produce novel "unnatural" natural products. nih.govnih.gov This includes techniques like precursor-directed biosynthesis and combinatorial biosynthesis. jst.go.jpresearchgate.net

Exploration of New Biological Activities: Beyond their antibacterial properties, macrolides have been investigated for other therapeutic applications, including anti-inflammatory, immunomodulatory, and anti-biofilm activities. scirp.orgnih.gov The diverse chemical space of macrolide derivatives provides a fertile ground for discovering new biological functions.

The study of specific derivatives like 16-Hydroxyerythromycin, while focused on a single molecular entity, contributes to all these broader research themes. It provides a deeper understanding of natural product diversity, offers potential starting points for new semi-synthetic modifications, and serves as a case study for the intricate structure-activity relationships that govern the biological effects of this important class of antibiotics.

Interactive Data Tables

Below are interactive data tables summarizing key information related to the compounds discussed in this article.

Properties

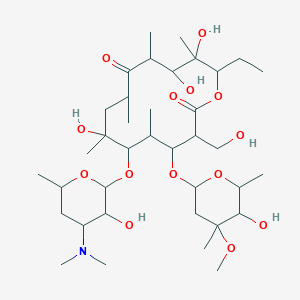

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCOSWPAQGXWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways of 16 Hydroxyerythromycin

Erythromycin (B1671065) Biosynthesis as a Foundational Pathway

The journey to 16-hydroxyerythromycin begins with the biosynthesis of erythromycin, a process that has been extensively studied. researchgate.net This pathway serves as the essential foundation, providing the necessary molecular scaffold for subsequent modifications. The synthesis of erythromycin A, a 14-membered macrolide antibiotic, is a multi-step enzymatic process. researchgate.netresearchgate.net It starts with the formation of the macrolactone ring, 6-deoxyerythronolide B (6-dEB), which is then subjected to a series of post-PKS modifications, including hydroxylations and glycosylations. harvard.eduplos.orgrug.nl

Polyketide Synthase (PKS) Assembly Line Mechanisms in Macrolide Production

At the heart of macrolide biosynthesis lies the remarkable polyketide synthase (PKS) assembly line. pnas.orgnih.gov These large, multifunctional enzymes are organized into modules, with each module responsible for a specific elongation and modification step in the growing polyketide chain. pnas.orgnih.gov The PKS system that produces the erythromycin core, known as 6-deoxyerythronolide B synthase (DEBS), is a type I PKS. pnas.orgnih.gov

The process begins with a loading module that primes the synthesis. nih.gov Each subsequent module contains a set of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), which work in concert to add a two-carbon unit to the growing chain. pnas.orgnih.gov The AT domain selects the specific extender unit, typically in the form of a CoA thioester like propionyl-CoA or methylmalonyl-CoA. pnas.orgnih.gov The modular nature of PKSs and the colinearity between the order of modules and the structure of the polyketide product make these systems amenable to genetic engineering for the production of novel "unnatural" natural products. pnas.orgnih.gov

Post-Polyketide Synthase Modification Enzymes and Their Roles

Once the polyketide backbone, 6-dEB, is synthesized and released from the PKS assembly line, it undergoes a series of crucial modifications by tailoring enzymes. rug.nlnih.govsciepublish.com These post-PKS modifications are essential for the final structure and biological activity of the macrolide. sciepublish.com In the erythromycin pathway, these modifications include hydroxylations at specific carbon positions and the attachment of sugar moieties. researchgate.netplos.org

Key post-PKS enzymes in erythromycin biosynthesis include:

Hydroxylases: Cytochrome P450 monooxygenases are responsible for introducing hydroxyl groups onto the macrolactone ring. For instance, the enzyme EryF catalyzes the hydroxylation at the C-6 position of 6-dEB to form erythronolide B (EB). researchgate.netresearchgate.net Another hydroxylase, EryK, is responsible for the hydroxylation at the C-12 position. researchgate.netpsu.edu

Glycosyltransferases: These enzymes attach sugar units to the macrolactone ring. In erythromycin A biosynthesis, two different deoxysugars, L-mycarose and D-desosamine, are added by specific glycosyltransferases. researchgate.net

Methyltransferases: These enzymes can modify the attached sugar moieties. researchgate.net

The concerted action of these post-PKS enzymes transforms the initial polyketide intermediate into the final, biologically active erythromycin A. plos.org The structural diversity of macrolides is greatly enhanced by these tailoring reactions. nih.govasm.org

Specific Enzymatic Steps for 16-Hydroxylation in Macrolide Biosynthesis

The formation of 16-hydroxyerythromycin requires an additional hydroxylation step, specifically at the C-16 position of the erythromycin molecule. This reaction is catalyzed by a specific class of enzymes known as hydroxylases.

Identification and Characterization of Putative 16-Hydroxylase Enzymes

The hydroxylation of macrolides is often carried out by cytochrome P450 (CYP) enzymes. biomolther.org These enzymes are known to be involved in the biosynthesis of a wide array of secondary metabolites in organisms like Streptomyces. biomolther.org While the specific enzyme responsible for the 16-hydroxylation of erythromycin is not as extensively characterized as EryF and EryK, research into other macrolide biosynthetic pathways provides significant insights.

For instance, the cytochrome P450 enzyme MycG from Micromonospora griseorubida, involved in mycinamicin biosynthesis, is a multifunctional enzyme that catalyzes both hydroxylation and epoxidation reactions on a 16-membered macrolide ring. researchgate.netuniprot.orgnih.govacs.org Another example is the P450 enzyme RosC from Micromonospora rosaria, which catalyzes a three-step oxidation at the C-20 position of the 16-membered macrolide rosamicin. nih.gov These examples highlight the capacity of P450 enzymes to perform highly specific and sometimes multiple oxidative modifications on macrolide structures. The identification of the specific 16-hydroxylase for erythromycin would likely involve genome mining of erythromycin-producing organisms or related species for putative P450 genes and subsequent characterization of their enzymatic activity.

Mechanistic Studies of 16-Hydroxylation Reactions

The mechanism of P450-catalyzed hydroxylation reactions is generally well-understood. It involves the activation of molecular oxygen by the heme iron center of the enzyme, leading to the formation of a high-valent iron-oxo species. This potent oxidizing agent is capable of abstracting a hydrogen atom from a C-H bond of the substrate, followed by a hydroxyl rebound to form the hydroxylated product.

Computational studies, such as density functional theory and molecular dynamics simulations, have been employed to investigate the chemoselectivity and substrate specificity of P450 enzymes like MycG. researchgate.netnih.govacs.org These studies have revealed how factors like substrate binding orientation within the enzyme's active site and electronic effects can influence which C-H bond is targeted for oxidation. researchgate.netnih.govacs.org Similar mechanistic investigations would be crucial to understand the precise details of the 16-hydroxylation of erythromycin, including the stereochemistry of the reaction and the factors governing its regioselectivity.

Genetic Determinants and Regulation of 16-Hydroxyerythromycin Formation

The production of 16-hydroxyerythromycin is ultimately controlled at the genetic level. The genes encoding the entire biosynthetic pathway, from the PKS to the final tailoring enzymes, are typically clustered together on the chromosome of the producing organism. pnas.orgresearchgate.net This genetic organization facilitates the coordinated expression of all the necessary enzymes.

Gene Cluster Analysis Related to 16-Hydroxylation

The genetic blueprint for erythromycin biosynthesis in the bacterium Saccharopolyspora erythraea is located in a large gene cluster, commonly referred to as the ery cluster. nih.gov This cluster spans approximately 65 kilobases of the chromosome and contains all the genes necessary for producing the final erythromycin A molecule, including those for the synthesis of the polyketide backbone, the deoxysugars, and subsequent chemical modifications. researchgate.net The genes are organized into several polycistronic transcriptional units. nih.gov

Hydroxylation steps are critical tailoring reactions in this pathway, catalyzed by cytochrome P450 (P450) monooxygenases. researchgate.netsdu.edu.cn These enzymes introduce hydroxyl groups at specific positions on the macrolide ring, which is essential for the bioactivity of the final antibiotic. sdu.edu.cn While the erythromycin gene cluster is well-studied, the specific enzyme responsible for the 16-hydroxylation is not as prominently characterized as other hydroxylases in the pathway. However, analysis of the cluster reveals key hydroxylase genes that exemplify the enzymatic machinery involved.

Two P450 enzymes encoded within the ery cluster are responsible for the primary hydroxylation events in the biosynthesis of erythromycin A:

eryF (CYP107A1): This gene encodes the C-6 hydroxylase. nih.govwikipedia.org This enzyme catalyzes the first post-polyketide synthase (PKS) step, which is the stereospecific hydroxylation of the macrolactone precursor 6-deoxyerythronolide B (6-dEB) to form erythronolide B (EB). wikipedia.orgmdpi.com This reaction is a crucial step that channels the intermediate into the main erythromycin pathway. mdpi.com

eryK (CYP113A1): This gene encodes the C-12 hydroxylase. nih.govresearchgate.netbiomolther.org This enzyme acts later in the pathway, hydroxylating the intermediate erythromycin D at the C-12 position to produce erythromycin C. asm.org Biochemical studies have shown that the EryK enzyme has a strong preference for Erythromycin D as its substrate over Erythromycin B. asm.org

The S. erythraea genome contains at least 25 gene clusters for secondary metabolite biosynthesis and a total of 36 P450 genes, indicating a significant capacity for oxidative reactions. sdu.edu.cnbiomolther.org It is plausible that a less-specific or a yet-uncharacterized P450 enzyme, either from within the ery cluster or elsewhere in the genome, is responsible for the formation of 16-Hydroxyerythromycin, potentially as a minor byproduct. The study of different erythromycin-producing organisms, such as Actinopolyspora erythraea, has revealed variations in the ery gene cluster and the production of novel erythronolide derivatives, underscoring the potential for diverse hydroxylation patterns. plos.org

Table 1: Key Tailoring Genes in the Erythromycin Biosynthetic Gene Cluster

| Gene | Encoded Enzyme | Function in Erythromycin A Biosynthesis | Citation |

|---|---|---|---|

| eryF | Cytochrome P450 C-6 Hydroxylase (CYP107A1) | Catalyzes the hydroxylation of 6-deoxyerythronolide B at the C-6 position. | wikipedia.orgbiomolther.org |

| eryK | Cytochrome P450 C-12 Hydroxylase (CYP113A1) | Catalyzes the hydroxylation of erythromycin D at the C-12 position. | biomolther.orgasm.org |

| eryG | S-adenosylmethionine-dependent O-methyltransferase | Catalyzes the O-methylation of the mycarose (B1676882) sugar attached to the macrolide. | asm.orgasm.org |

| eryB genes | Various enzymes | Involved in the biosynthesis and attachment of the deoxysugar mycarose. | nih.govnih.gov |

Regulatory Elements Controlling Hydroxylase Expression

The regulation of gene expression within the erythromycin biosynthetic cluster is complex and notably distinct from many other antibiotic pathways. A significant feature of the ery cluster is the absence of a cluster-situated regulator (CSR), a type of transcription factor commonly found within antibiotic biosynthetic gene clusters that specifically controls the expression of the pathway genes. mdpi.comresearchgate.net Consequently, the expression of the hydroxylase genes, eryF and eryK, is controlled by a network of global regulators and other transcription factors that respond to various physiological and environmental signals.

The genes in the ery cluster are organized into at least four major polycistronic transcriptional units. nih.gov One of the largest transcripts is approximately 35 kb long and extends from eryAI to eryG, encompassing the C-6 hydroxylase gene, eryF. nih.gov The C-12 hydroxylase gene, eryK, is transcribed separately. nih.gov Several promoter regions have been identified that drive the expression of these units. nih.gov

Key regulatory elements and transcription factors identified to control the expression of hydroxylase and other ery genes include:

BldD: This is a key global regulator of development and secondary metabolism in actinomycetes. BldD has been shown to directly bind to promoter regions within the ery cluster to control the expression of biosynthetic genes, linking antibiotic production to the broader developmental program of the bacterium. mdpi.comresearchgate.net

TetR Family Regulators (TFRs): Several TFRs have been implicated in the regulation of erythromycin production.

SACE_5754: This TFR acts as a negative regulator of erythromycin production. researchgate.net It does not bind directly to the ery cluster promoters but indirectly represses their transcription. researchgate.net

AcrT: A novel acyl-CoA responsive TetR-like regulator has been identified that directly represses the biosynthesis of erythromycin by binding to the promoter of the eryAI gene. semanticscholar.org The repression is relieved by the presence of propionyl-CoA and methylmalonyl-CoA, which are the starter and extender units for erythromycin biosynthesis, thus linking precursor availability directly to pathway expression. semanticscholar.org

The intricate regulatory network governing the expression of hydroxylase genes ensures that the production of erythromycin and its derivatives is tightly coordinated with the primary metabolism and developmental state of the producing organism. Engineering these regulatory elements is a key strategy for improving the production of desired erythromycin variants. asm.orgasm.org

Table 2: Regulatory Elements and Transcription Factors Affecting Hydroxylase Gene Expression

| Regulator/Element | Type | Mode of Action | Target Gene(s)/Unit(s) | Citation |

|---|---|---|---|---|

| BldD | Global Transcriptional Regulator | Direct binding to promoters within the ery cluster to control expression. | ery cluster genes | mdpi.comresearchgate.net |

| SACE_5754 | TetR Family Regulator | Indirectly represses transcription of the ery cluster. | ery cluster genes | researchgate.net |

| AcrT | TetR Family Regulator | Directly represses transcription by binding to the promoter; repression is relieved by acyl-CoA precursors. | PeryAI | semanticscholar.org |

| PeryAI | Promoter | Drives transcription of the large eryAI-eryG polycistronic unit. | eryA genes, eryF, eryG | nih.govsemanticscholar.org |

Enzymatic and Biocatalytic Modifications of 16 Hydroxyerythromycin

Targeted Enzymatic Transformations at the 16-Hydroxyl Position

Detailed research on the targeted enzymatic transformation of the 16-hydroxyl group of 16-Hydroxyerythromycin is not available in the current body of scientific literature. While enzymatic modifications of other hydroxyl groups in erythromycin (B1671065) and related macrolides have been documented, specific studies focusing on the 16-hydroxyl position of this particular analog have not been published.

There is no available research data on the enzymatic glycosylation or deglycosylation specifically at the 16-hydroxyl position of 16-Hydroxyerythromycin.

There is no available research data on the enzymatic acylation or deacylation specifically at the 16-hydroxyl position of 16-Hydroxyerythromycin.

There is no available research data on other site-specific enzymatic functionalizations, such as phosphorylation, methylation, or oxidation, at the 16-hydroxyl position of 16-Hydroxyerythromycin.

Biocatalyst Discovery and Engineering for 16-Hydroxyerythromycin Diversification

The discovery and engineering of biocatalysts specifically for the diversification of 16-Hydroxyerythromycin have not been reported in the scientific literature. General methodologies for enzyme discovery and engineering exist but their application to this specific compound has not been documented.

There are no published studies detailing the screening of enzymes for novel modifications of 16-Hydroxyerythromycin.

There are no published studies describing the use of directed evolution or rational design to engineer biocatalysts for the specific modification of 16-Hydroxyerythromycin.

Chemoenzymatic Synthesis Methodologies Involving 16-Hydroxyerythromycin

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biocatalysis. This hybrid approach allows for the construction of complex molecular architectures that would be challenging to achieve through purely chemical or biological means. In the context of 16-Hydroxyerythromycin, chemoenzymatic strategies primarily focus on its use as a scaffold for the attachment of diverse chemical moieties, particularly sugars.

Glycosylation is a critical modification that significantly influences the biological activity of macrolides. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule, such as the 16-Hydroxyerythromycin aglycone. The substrate flexibility of certain GTs can be exploited to attach novel or unnatural sugars to the macrolide core, leading to the generation of new antibiotic candidates.

One of the key challenges in chemoenzymatic synthesis is the availability of the necessary enzymes and sugar donors. However, advancements in metabolic engineering and enzyme discovery have expanded the toolbox available to synthetic chemists. For instance, engineered microbial strains can be used to produce specific glycosyltransferases and the corresponding nucleotide-activated sugars required for the glycosylation of macrolide aglycones.

While detailed, publicly accessible data tables and extensive research findings specifically documenting the chemoenzymatic modification of 16-Hydroxyerythromycin as a starting material are limited, the foundational principles and methodologies have been established through work on closely related erythromycin derivatives. The general approach involves the chemical synthesis or isolation of the 16-Hydroxyerythromycin core, followed by one or more enzymatic steps to introduce desired modifications, such as glycosylation or acylation. The inherent regioselectivity and stereoselectivity of enzymes are particularly valuable in these multi-step syntheses, minimizing the need for complex protection and deprotection schemes often required in purely chemical routes.

The continued exploration of microbial enzyme diversity and the application of protein engineering are expected to further enhance the utility of 16-Hydroxyerythromycin as a building block in the chemoenzymatic synthesis of next-generation macrolide antibiotics.

Synthetic and Semisynthetic Strategies for 16 Hydroxyerythromycin and Its Analogues

Total Synthesis Approaches to Macrolactone Scaffolds Bearing 16-Hydroxylation

The total synthesis of a complex natural product like a 16-hydroxyerythromycin analogue is a significant challenge in organic chemistry. It involves the de novo construction of the entire 14-membered macrolactone ring with precise control over its numerous stereocenters. nih.gov

The construction of the macrolide core can be approached through two primary strategies: linear and convergent synthesis. nih.gov

Convergent Synthesis: To improve efficiency, chemists often employ a convergent strategy. nih.gov Here, different key fragments of the macrolactone are synthesized independently. These fragments are then joined together in the later stages of the synthesis. This approach is generally higher-yielding as it allows for the parallel construction of complex intermediates. For a 16-hydroxylated macrolide, the synthesis would involve preparing several stereochemically rich fragments, one of which would contain the precursor to the C16 hydroxymethyl group, and then coupling them before the final macrolactonization step. researchgate.net Methods like the Yamaguchi esterification or Wittig-Horner reactions are often used for fragment coupling and cyclization. researchgate.net

A critical challenge in the total synthesis of macrolides is controlling the stereochemistry of the multiple chiral centers, including those bearing hydroxyl groups. acs.orgiupac.org The precise three-dimensional arrangement of these groups is essential for the molecule's biological activity. Chemists utilize a variety of stereoselective methods:

Substrate-Controlled Reactions: The existing stereocenters in a fragment can direct the stereochemical outcome of a new stereocenter being formed.

Reagent-Controlled Reactions: Chiral reagents or catalysts are used to favor the formation of one stereoisomer over another. For instance, stereoselective aldol (B89426) reactions are commonly used to establish the C(11)–C(15) segment of the macrolide backbone. researchgate.net

Acyclic Stereocontrol: Methods have been developed to control the stereochemistry in the flexible, non-cyclic precursors before the final ring-closing step. researchgate.net

The introduction of the C16 hydroxyl group, specifically, would be planned from the early stages of the synthesis, with the chirality of this center being established using established asymmetric synthesis techniques to ensure the correct final stereoconfiguration.

Mutasynthetic and Pathway Engineering for 16-Hydroxyerythromycin Analogues

This advanced approach involves manipulating the genetic makeup of the erythromycin-producing bacterium, Saccharopolyspora erythraea. By altering the genes responsible for the erythromycin (B1671065) biosynthetic pathway, the organism can be coaxed into producing novel analogues directly.

The formation of 16-hydroxyerythromycin (Erythromycin F) has been observed as a byproduct in the fermentation of recombinant industrial strains of Saccharopolyspora erythraea. chemicalbook.com This indicates that either the native P450 enzymes sometimes non-specifically hydroxylate at C16, or that genetic modifications have inadvertently enhanced this activity.

Targeted pathway engineering for producing 16-hydroxyerythromycin analogues could involve several strategies:

Gene Insertion: Introducing a foreign gene that codes for a known C16-hydroxylating P450 enzyme into the S. erythraea genome. The bacterium would then express this new enzyme, which could act on the erythromycin intermediates to produce the desired 16-hydroxylated product.

Enzyme Evolution: Using directed evolution to mutate the genes of existing hydroxylases within the erythromycin pathway, such as eryF or eryK, to alter their substrate specificity and favor hydroxylation at the C16 position instead of or in addition to their native targets.

This bio-based approach bypasses the need for complex multi-step chemical synthesis or in vitro enzymatic reactions, allowing the engineered microorganism to function as a cellular factory for the production of 16-hydroxyerythromycin and its analogues.

Data Tables

| Pathway Engineering | Genetic modification of the producing microorganism to create new derivatives. | Potentially scalable and cost-effective for large-scale production; produces the final compound directly. | Requires advanced genetic tools; protein expression and activity can be unpredictable. |

Table 2: List of Compounds Mentioned

| Compound Name | Other Name(s) | Role/Context |

|---|---|---|

| 16-Hydroxyerythromycin | Erythromycin F | The target compound of the synthetic strategies. |

| Erythromycin A | The common starting material for semisynthesis. | |

| Erythromycin C | A biosynthetic intermediate, hydroxylated at C12. | |

| Erythromycin D | A biosynthetic precursor to Erythromycin C and B. | |

| 6-deoxyerythronolide B | The initial macrolactone ring in erythromycin biosynthesis. |

Precursor Feeding Strategies for Structural Variation

Precursor-directed biosynthesis is a powerful technique that involves feeding structurally modified building blocks to a mutant strain of a producing organism. This method can lead to the incorporation of these unnatural precursors into the final product, resulting in novel analogues. This approach typically requires a mutant strain that is blocked in the biosynthesis of the natural precursor but is capable of processing an exogenously supplied analogue.

In the context of erythromycin biosynthesis, a common strategy involves the use of an S. erythraea mutant in which the ketosynthase domain of the first module (KS1) of the 6-deoxyerythronolide B synthase (DEBS) is inactivated. This mutant is unable to initiate polyketide synthesis and thus does not produce erythromycin. However, it can be fed synthetic diketide or triketide precursors, which can be recognized and elongated by the subsequent modules of the PKS, leading to the formation of novel macrolides.

While this technique has been successfully employed to generate a variety of erythromycin analogues, including 16-membered macrolides through the feeding of specific triketide analogues to an engineered Streptomyces coelicolor strain expressing a modified DEBS, there are no specific reports on the use of precursor feeding to generate 16-Hydroxyerythromycin. To achieve this, a precursor already containing a hydroxyl group at the position corresponding to C-16 of the final erythromycin molecule would need to be synthesized and fed to an appropriate mutant. The feasibility of this approach would depend on the ability of the DEBS modules to recognize and process this hydroxylated precursor.

Table 1: Hypothetical Precursor Feeding Strategy for 16-Hydroxyerythromycin

| Component | Description | Objective | Challenges |

| Host Strain | Saccharopolyspora erythraea with inactivated DEBS KS1 domain. | To prevent the synthesis of the natural erythromycin precursor. | Ensuring the stability of the mutant and its ability to uptake the synthetic precursor. |

| Precursor | A synthetic diketide or triketide analogue with a hydroxyl group at the appropriate position. | To introduce a hydroxyl group at the C-16 position of the resulting macrolide. | Chemical synthesis of the precursor; recognition and processing by the DEBS enzyme complex. |

| Expected Product | 16-Hydroxy-6-deoxyerythronolide B, which could then be glycosylated and further modified by the native tailoring enzymes. | To generate 16-Hydroxyerythromycin A, B, C, or D. | The efficiency of the subsequent tailoring steps on the novel hydroxylated macrolide. |

Genetic Manipulation of Biosynthetic Machinery

Genetic manipulation of the erythromycin biosynthetic gene cluster offers a more direct route to creating novel analogues. This can involve the introduction of new genes, the modification of existing genes, or the knockout of specific genes to alter the structure of the final product.

The biosynthesis of erythromycin involves several hydroxylation steps catalyzed by cytochrome P450 monooxygenases. Specifically, the enzyme EryF is responsible for the hydroxylation at C-6 of the 6-deoxyerythronolide B core, and EryK catalyzes the hydroxylation at C-12. To produce 16-Hydroxyerythromycin, a hydroxylase capable of specifically targeting the C-16 position of the erythromycin scaffold would be required.

As there is no known native enzyme in the erythromycin pathway that performs this function, this would necessitate the introduction of a heterologous P450 monooxygenase with the desired regioselectivity into the S. erythraea host. The search for such an enzyme could involve screening P450 libraries from various microorganisms for activity on an erythromycin-related substrate. Once a suitable candidate is identified, its gene could be expressed in S. erythraea.

Alternatively, protein engineering techniques, such as site-directed mutagenesis or directed evolution, could be applied to existing hydroxylases, like EryF or EryK, to alter their substrate specificity and regioselectivity, potentially evolving a variant capable of C-16 hydroxylation.

Table 2: Genetic Engineering Strategies for 16-Hydroxyerythromycin Production

| Strategy | Genetic Modification | Mechanism | Potential Outcomes | Key Considerations |

| Heterologous Gene Expression | Introduction of a gene encoding a C-16 hydroxylase from another organism into S. erythraea. | The foreign enzyme would act on an erythromycin precursor to add a hydroxyl group at the C-16 position. | Production of 16-Hydroxyerythromycin. | Identification of a suitable C-16 hydroxylase; functional expression and activity of the heterologous enzyme in S. erythraea. |

| Protein Engineering of Native Hydroxylases | Mutagenesis of the eryF or eryK genes to alter the active site of the encoded hydroxylases. | The engineered enzyme would gain the ability to hydroxylate the C-16 position. | Generation of a novel hydroxylase activity leading to 16-Hydroxyerythromycin. | Rational design of mutations or high-throughput screening of mutant libraries; maintaining overall enzyme stability and function. |

Further genetic modifications could also be beneficial. For instance, the expression of the Vitreoscilla hemoglobin gene (vhb) has been shown to improve oxygen supply in S. erythraea, which can enhance the activity of oxygen-dependent enzymes like P450 hydroxylases and potentially increase the yield of a hydroxylated product.

Structure Activity Relationship Sar Studies of 16 Hydroxyerythromycin and Derivatives

Conformational Analysis and Molecular Dynamics of 16-Hydroxyerythromycin

The biological activity of 16-membered macrolides is intrinsically linked to their three-dimensional shape and flexibility. The large, 16-atom lactone ring is not rigid; it exists as an equilibrium of multiple conformations in solution. rsc.orgresearchgate.net Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, combined with molecular dynamics (MD) simulations, have been pivotal in understanding these conformational dynamics. rsc.orgnih.gov

Studies on josamycin (B1673084), a representative 16-membered macrolide, have shown that the macrocycle's flexibility allows it to adopt different shapes. rsc.org However, upon binding to its target—the bacterial ribosome—it selects a specific, pre-existing conformation from this equilibrium. researchgate.net This "bioactive conformation" is the one that fits optimally into the binding pocket within the nascent peptide exit tunnel (NPET) of the ribosome. rsc.org

MD simulations further illuminate the binding process, revealing that the macrolide's interaction with the ribosome is a dynamic process. researchgate.net These simulations show how the drug molecule settles into its binding site, stabilized by a network of interactions. The conformation of the macrolactone ring and the orientation of its sugar substituents are crucial for establishing these key contacts with ribosomal RNA (rRNA) and, to a lesser extent, ribosomal proteins. nih.gov While specific MD studies on a C16-hydroxylated macrolide are scarce, the general principles derived from tylosin (B1662201) and josamycin would apply. nih.govnih.gov A hydroxyl group at C16 would be expected to influence the local conformation and solvation of that region of the macrolide, potentially affecting its interaction with the ribosome tunnel wall.

Role of the 16-Hydroxyl Group in Ligand-Target Recognition

The substituents on the macrolactone ring, including its hydroxyl groups, play a critical role in how the antibiotic recognizes and binds to the ribosome. The 16-membered macrolides bind within the NPET on the large (50S) ribosomal subunit, effectively blocking the path of newly synthesized proteins. nih.govmdpi.com Their larger ring size allows them to extend deeper into this tunnel compared to their 14-membered counterparts like erythromycin (B1671065). nih.govnih.gov

Computational docking and molecular modeling are powerful tools for visualizing the interaction between macrolides and the ribosome at an atomic level. nih.govmdpi.com These studies show that 16-membered macrolides like tylosin and mycinamicins establish multiple contact points with the 23S rRNA, which lines the NPET. researchgate.netnih.gov

Key interactions often involve nucleotides such as A2058 and A2059, which are highly conserved. researchgate.net The macrolide's sugars and various parts of the lactone ring form hydrogen bonds and van der Waals contacts with these rRNA bases. Modeling studies of tylosin derivatives in the ribosomal tunnel show that the "upper" part of the lactone ring, which includes the C16 position, is oriented towards the tunnel wall. researchgate.net

A hydroxyl group at the C16 position would introduce a polar, hydrogen-bonding capable group into this region. Depending on its precise stereochemistry, a C16-OH group could:

Form a new hydrogen bond with an rRNA nucleotide or a ribosomal protein, thereby increasing binding affinity.

Interact with water molecules within the binding pocket, mediating an indirect connection to the ribosome.

Introduce a steric clash if improperly oriented, potentially reducing binding affinity.

The exact effect would depend on the specific local environment within the ribosomal tunnel, which can vary between bacterial species.

The affinity of a macrolide for the ribosome is a key determinant of its antibacterial potency. This binding strength is measured experimentally and expressed as a dissociation constant (Kd), where a lower Kd value indicates tighter binding. The binding of macrolides to ribosomes can be studied using techniques like equilibrium dialysis or fluorescence polarization. nih.govguidetopharmacology.org

The table below shows the protein binding percentages for tylosin, a representative 16-membered macrolide, in different biological matrices, which can influence its distribution and availability to bind to bacterial ribosomes.

| Biological Matrix | Protein Binding (%) | Reference |

|---|---|---|

| Plasma (in vitro) | 19.3 | researchgate.net |

| Milk (in vitro) | 30.2 | researchgate.net |

Impact of Chemical Modifications at the 16-Hydroxyl Position on Biological Activity

Modifying the structure of a natural macrolide is a common strategy to create semi-synthetic derivatives with improved properties, such as enhanced potency, better stability, or an expanded spectrum of activity. nih.gov

The hydroxyl groups on the macrolide scaffold are common targets for chemical modification, often through conversion to esters or ethers. This strategy can profoundly impact the drug's properties. For example, acylation (ester formation) at the C-3 and C-4'' hydroxyl groups of tylosin-related macrolides has been extensively studied. nih.gov While many of these derivatives maintained good in vitro activity, only specific diacyl derivatives showed improved efficacy in vivo, highlighting the complex relationship between chemical structure and biological performance. nih.gov

Applying these principles to the C16 position, one can predict the following outcomes:

Esterification: Converting a C16-OH to an ester would increase its lipophilicity (fat-solubility). This could enhance its ability to cross bacterial cell membranes but might also alter its binding within the hydrophilic ribosomal tunnel. The size and nature of the acyl group would be critical; a bulky group could cause a steric clash with the ribosome, reducing activity.

The table below summarizes the antibacterial activity of several tylosin derivatives modified at positions other than C16, illustrating the sensitivity of macrolide activity to structural changes.

| Compound | Modification | Relative In Vitro Activity | Reference |

|---|---|---|---|

| Tylosin A | Parent Compound | High | nih.gov |

| Tylosin B (Desmycosin) | Lacks mycarose (B1676882) sugar | ~50% of Tylosin A | nih.gov |

| Tylosin C (Macrocin) | Lacks one methyl on mycinose | ~70% of Tylosin A | nih.gov |

| Tylosin D (Relomycin) | Reduction of C20 aldehyde | ~30% of Tylosin A | nih.gov |

If a hydroxyl group were present at C16, its stereochemical orientation (i.e., whether it points "up" or "down" relative to the plane of the lactone ring) would be critical. One orientation might position the hydroxyl group perfectly to form a stabilizing hydrogen bond with an rRNA phosphate (B84403) or base, enhancing affinity. The opposite orientation could place the hydroxyl group in a sterically hindered position, clashing with the ribosome and weakening the interaction, thereby reducing or abolishing antibacterial activity. Therefore, any synthesis of C16-modified derivatives would need to carefully control the stereochemistry at this position to achieve the desired biological effect.

Molecular Mechanism of Action and Target Engagement of 16 Hydroxyerythromycin

Ribosomal Target Binding and Inhibition of Protein Synthesis

The primary molecular target for 16-Hydroxyerythromycin is the bacterial ribosome. By binding to this complex, the compound effectively stalls the process of protein elongation, leading to a bacteriostatic effect where the growth and replication of bacteria are halted.

16-Hydroxyerythromycin selectively binds to the large 50S ribosomal subunit of the bacterial 70S ribosome. scirp.orgresearchgate.net This specificity is a key reason for its selective toxicity against bacteria, as eukaryotic ribosomes (80S) have structural differences that result in lower binding affinity. The binding site is located within the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome. scirp.orgsemanticscholar.org

The interaction is primarily with the 23S ribosomal RNA (rRNA) component of the 50S subunit, specifically within domain V, which is near the peptidyl transferase center (PTC). scirp.orgresearchgate.net The PTC is the active site responsible for catalyzing the formation of peptide bonds between amino acids. While 16-Hydroxyerythromycin does not directly inhibit the PTC's catalytic activity, its presence in the adjacent exit tunnel physically obstructs the growing polypeptide chain. nih.gov Some studies have also noted that macrolides can interfere with the assembly of the 50S subunit itself, representing another layer of inhibitory action. nih.gov

Detailed studies on the parent compound, erythromycin (B1671065), reveal specific molecular interactions that are crucial for its binding and inhibitory function. The compound positions itself at the entrance of the NPET. scirp.org Key interactions occur with specific nucleotides of the 23S rRNA. For instance, the desosamine (B1220255) sugar moiety of the macrolide forms a hydrogen bond with nucleotide A2058 (E. coli numbering). nih.gov This interaction is critical, and modification of A2058, such as through methylation by erm (erythromycin-resistant methylase) enzymes, is a common mechanism of bacterial resistance as it prevents the drug from binding effectively. nih.gov

The binding of the macrolide within the tunnel creates a steric hindrance that blocks the progression of the nascent polypeptide chain once it reaches a certain length (typically 6-8 amino acids). nih.gov This blockage leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby terminating protein synthesis. nih.gov The specific conformation of the macrolide ring and its sugar attachments ensures a high-affinity fit within this rRNA-rich pocket of the ribosome.

Table 1: Key Ribosomal Interactions of Macrolides

| Interacting Component | Location/Residue (E. coli numbering) | Role in Mechanism |

|---|---|---|

| 23S rRNA (Domain V) | Peptidyl Transferase Center (PTC) vicinity | Forms the primary binding pocket. |

| 23S rRNA | Nucleotide A2058 | Critical hydrogen bonding site for the desosamine sugar. |

| 23S rRNA | Nucleotide A2059 | Contributes to the binding affinity and positioning of the drug. nih.gov |

| Ribosomal Proteins | L4 and L22 | Form part of the wall of the nascent peptide exit tunnel. scirp.org |

Non-Ribosomal Molecular Interactions

While the ribosome is the primary target, the effects of 16-Hydroxyerythromycin can extend to other cellular processes, often as a downstream consequence of protein synthesis inhibition or through off-target interactions.

The primary mechanism of macrolides is overwhelmingly centered on ribosomal inhibition. However, the inhibition of 50S ribosomal subunit biogenesis has been identified as a potential secondary effect. nih.gov By binding to precursor particles of the 50S subunit, the antibiotic can stall the assembly process, leading to a reduction in the number of functional ribosomes available for protein synthesis. This amplifies the primary inhibitory effect.

Even at subinhibitory concentrations, macrolides like 16-Hydroxyerythromycin can significantly alter bacterial gene expression. nih.gov This modulation can affect a wide array of cellular functions. A well-studied example is the induction of resistance genes. In many bacteria, the presence of a macrolide can trigger a specific mechanism, such as ribosome stalling on a leader peptide sequence (e.g., ermBL), which in turn unmasks the ribosome binding site for a resistance gene, leading to its expression. nih.govresearchgate.net

Studies have shown that 14-membered macrolides (like erythromycin) and 16-membered macrolides can induce the expression of resistance genes like ermB through different mechanisms, suggesting subtle but important differences in how they interact with the translational apparatus. nih.gov This indicates that the ribosome itself can act as a sensor that modulates gene expression in response to specific antibiotics. nih.gov Broader transcriptional analyses have revealed that low concentrations of erythromycin can affect the expression of up to 5% of a bacterium's promoters, influencing genes involved in various metabolic functions. nih.gov

Table 2: Examples of Genes/Pathways Modulated by Macrolides

| Gene/Pathway | Organism Example | Effect of Macrolide |

|---|---|---|

| ermB | Various | Induction of resistance via ribosome stalling on the ermBL leader peptide. nih.gov |

| ermC | Various | Induction of resistance through translational attenuation. nih.gov |

| Global Transcription | Salmonella typhimurium | Alteration of expression for ~5% of promoters at subinhibitory concentrations. nih.gov |

Mechanistic Insights from Structural Biology (e.g., Cryo-EM, X-ray Crystallography of Complexes)

High-resolution structural studies of macrolides in complex with bacterial ribosomes have been instrumental in visualizing their mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided detailed snapshots of the drug bound within its target site.

These studies confirm that erythromycin binds within the 50S subunit's polypeptide exit tunnel, approximately 10-15 Å from the PTC. semanticscholar.org The structures reveal the precise orientation of the macrolide, showing the desosamine sugar positioned to interact with A2058 and the cladinose (B132029) sugar pointing towards the tunnel entrance. semanticscholar.org Cryo-EM structures of drug-dependent stalled ribosome complexes have elucidated how the antibiotic can redirect the path of a nascent peptide within the tunnel, leading to translational arrest. nih.gov

Structural analyses of ribosomes from different bacterial species, such as Thermus thermophilus and Deinococcus radiodurans, complexed with various macrolides have provided a comparative basis for understanding these interactions and have been crucial for the rational design of new antibiotics that can overcome resistance. semanticscholar.orgnih.govresearchgate.net These high-resolution structures provide the ultimate evidence for the binding mode and offer a framework for understanding how even minor chemical modifications, such as the hydroxylation at position 16, can influence the compound's activity and interactions.

Based on the conducted research, there is a significant lack of specific scientific literature focusing on the metabolic engineering and biosynthetic optimization of the compound "16-Hydroxyerythromycin." The vast majority of available research in this field centers on erythromycin A and its more common derivatives, detailing the functions of hydroxylases such as EryF (for C-6 hydroxylation) and EryK (for C-12 hydroxylation).

The search did not yield specific studies on an enzyme responsible for 16-hydroxylation of erythromycin, nor did it provide information on efforts to engineer biosynthetic pathways for its production. The key aspects of the requested outline, including the enhancement of titers in native producers, heterologous production, and the rational design of novel analogues specifically for 16-Hydroxyerythromycin, are not documented in the available search results.

Therefore, it is not possible to construct a scientifically accurate article that strictly adheres to the provided outline for the chemical compound “16-Hydroxyerythromycin” due to the absence of specific research data on this particular molecule.

Metabolic Engineering and Biosynthetic Optimization for 16 Hydroxyerythromycin Production

Rational Design of Biosynthetic Pathways for Novel 16-Hydroxyerythromycin Analogues

Combinatorial Biosynthesis Strategies

Combinatorial biosynthesis leverages the modular nature of polyketide synthases (PKSs) to create novel compounds. The 6-deoxyerythronolide B synthase (DEBS), the enzymatic assembly line for the erythromycin (B1671065) core, has been a primary target for such engineering. A key strategy for producing 16-membered macrolides from the 14-membered erythromycin PKS is precursor-directed biosynthesis. nih.gov

This approach utilizes a host strain, such as Streptomyces coelicolor, containing a mutated DEBS system. Typically, the ketosynthase domain of the first module (KS1) is inactivated, blocking the initiation of polyketide synthesis from natural starter units. nih.gov This engineered strain can then be fed synthetic precursors, which are accepted by the downstream modules of the PKS.

Researchers have demonstrated that by feeding an unsaturated triketide analogue, specifically the N-acetylcysteamine thioester of (2E,4S,5R)-2,4-dimethyl-5-hydroxy-2-heptenoic acid, to a S. coelicolor strain expressing the DEBS(KS1⁰) mutant, the enzymatic machinery processes the precursor as if it were a diketide. nih.gov This altered processing by the subsequent DEBS modules leads to the formation and cyclization of a 16-membered macrolactone, a significant structural expansion from the native 14-membered ring. nih.govacs.org The substrate specificity of this novel reaction has been explored by testing additional triketide analogues, resulting in a variety of corresponding 16-membered macrolactones. nih.govnih.gov

| Host Strain | Engineered PKS | Precursor Fed (N-acetylcysteamine thioester) | Primary Product | Ring Size | Reference |

|---|---|---|---|---|---|

| S. coelicolor CH999/pJRJ2 | DEBS(KS1⁰) | (2E,4S,5R)-2,4-dimethyl-5-hydroxy-2-heptenoic acid | 16-membered macrolactone (hemiketal form 33) | 16 | nih.gov |

| S. coelicolor CH999/pJRJ2 | DEBS(KS1⁰) | Unsaturated triketide analogue 18 | Corresponding macrolactone 34 | 16 | nih.gov |

| S. coelicolor CH999/pJRJ2 | DEBS(KS1⁰) | Unsaturated triketide analogue 31 | Corresponding macrolactone 35 | 16 | nih.gov |

| S. coelicolor CH999/pJRJ2 | DEBS(KS1⁰) | Unsaturated triketide analogue 32 | Corresponding macrolactone 36 | 16 | nih.gov |

Introduction of Orthogonal Tailoring Enzymes

Once a novel 16-membered macrolactone backbone is generated, the next step in creating a hydroxylated derivative is the introduction of suitable tailoring enzymes. In their native host, erythromycin precursors are hydroxylated by cytochrome P450 enzymes (P450s). nih.gov To hydroxylate the novel 16-membered rings, P450s that are not native to the erythromycin pathway—referred to as orthogonal enzymes—must be introduced. These enzymes must be capable of accepting the new, larger macrolide as a substrate.

The biosynthesis of other natural 16-membered macrolide antibiotics provides a rich source of such orthogonal enzymes. For instance, the P450 MycG from the mycinamicin biosynthetic pathway is a multifunctional enzyme that catalyzes sequential hydroxylation and epoxidation on its native 16-membered ring substrate. escholarship.org Computational and protein engineering studies on MycG have been conducted to understand and improve its catalytic activity and substrate specificity, making it a candidate for modifying novel 16-membered scaffolds. escholarship.org

Another well-studied P450, PikC from the pikromycin (B1677795) pathway, naturally hydroxylates both 12- and 14-membered macrolides. nih.gov Its substrate flexibility has been harnessed through protein engineering to create self-sufficient variants with significantly increased activity that can perform regio- and stereoselective oxidation on unnatural substrates. sdu.edu.cn By introducing genes encoding such promiscuous or specifically engineered P450 hydroxylases into the 16-membered macrolactone-producing strain, it is possible to achieve targeted C-H bond oxidation, adding hydroxyl groups to the novel backbone. This strategy effectively combines the scaffold-generating power of a reprogrammed PKS with the decorating capabilities of orthogonal tailoring enzymes to produce fully synthetic, hydroxylated 16-membered macrolides.

| Enzyme | Original Pathway | Native Ring Size | Function | Potential for Orthogonal Use | Reference |

|---|---|---|---|---|---|

| MycG | Mycinamicin | 16 | Sequential C-14 hydroxylation and C-12/C-13 epoxidation | Natural specificity for 16-membered rings; has been engineered for improved activity on non-native substrates. | escholarship.org |

| PikC | Pikromycin | 12 and 14 | C-10/C-12 or C-12/C-14 hydroxylation | Demonstrates broad substrate flexibility; has been engineered for enhanced activity and self-sufficiency. | nih.govsdu.edu.cn |

| TylHI | Tylosin (B1662201) | 16 | Hydroxylation | Strictly prefers 16-membered macrolides, suggesting high potential for specificity on engineered backbones. | researchgate.net |

| ChmHI | Chalcomycin | 16 | Hydroxylation | Homologous to TylHI and MycCI, indicating a role in modifying 16-membered rings. | researchgate.net |

Q & A

Q. How can researchers ensure reproducibility in 16-Hydroxyerythromycin studies amid variability in microbial sources?

- Methodology : Deposit strain sequences (e.g., Streptomyces erythreus mutants) in public repositories (e.g., ATCC). Document fermentation conditions (e.g., media composition, aeration rates) using FAIR data principles. Share raw NMR/MS spectra via platforms like MetaboLights. Collaborate with third-party labs for interlaboratory validation .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.